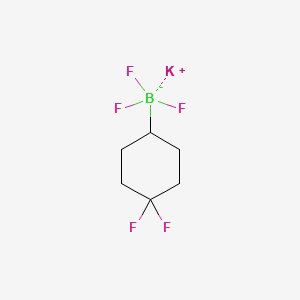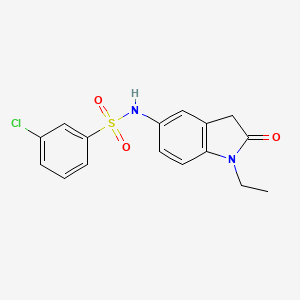
3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. This particular compound is not directly mentioned in the provided papers, but it shares structural similarities with various sulfonamide derivatives that have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial properties .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the introduction of various functional groups to the benzenesulfonamide core. For example, the synthesis of 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides involves the creation of novel compounds with potential anticancer activity . Similarly, the synthesis of 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamides as urease inhibitors involves the formation of Schiff bases . These methods could provide insights into the potential synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a chloro substituent and the indolinone moiety, as seen in related compounds, suggests that the compound of interest may interact with biological targets through hydrogen bonding and hydrophobic interactions . The molecular structure is often analyzed using computational methods to predict the activity of these compounds against various enzymes or receptors.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity. For instance, the formation of Schiff bases is a common reaction for these compounds, which can lead to the development of potent urease inhibitors . The reactivity of the sulfonamide group also allows for further chemical modifications, which can enhance the biological activity or specificity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological efficacy and pharmacokinetic profile. For example, the introduction of a thien-2-ylcarbonyl moiety can significantly affect the antiproliferative activity of the compound . The metabolic stability of these compounds is also a critical factor, as it determines their half-life and potential as a therapeutic agent .
Scientific Research Applications
Antimicrobial and Anticancer Properties
Compounds derived from 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. The antimicrobial results indicated that certain derivatives were highly effective against various strains. In the realm of anticancer research, these compounds displayed significant activity against several cancer cell lines, including HCT116 and RAW 264.7, showcasing their potential as therapeutic agents (Kumar et al., 2014).
Carbonic Anhydrase Inhibitors
Derivatives have also been investigated for their ability to inhibit carbonic anhydrase (CA), a critical enzyme involved in various physiological processes including respiration, acid-base balance, and CO2 transport. Studies have shown that these sulfonamide derivatives exhibit potent inhibitory effects on different isoforms of human carbonic anhydrase, which is of significant interest for treating conditions like glaucoma, epilepsy, obesity, and cancer (Sethi et al., 2013).
Urease Inhibition
Research focused on the identification of potent urease inhibitors revealed that certain derivatives of 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide demonstrated excellent anti-urease activity. These findings are pivotal for developing treatments for gastrointestinal disorders, including gastric and peptic ulcers, as well as hepatic encephalopathy, highlighting the versatility and therapeutic potential of these compounds (Irshad et al., 2021).
Anticancer Activity and Molecular Modelling
Further studies into the structural aspects and biological activities of these compounds have shown significant promise in anticancer applications. Molecular modeling and synthesis efforts have led to the development of derivatives with specific anticancer activity, alongside insights into their mechanism of action at the molecular level, offering avenues for the design of targeted cancer therapies (Eldehna et al., 2017).
properties
IUPAC Name |
3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-2-19-15-7-6-13(8-11(15)9-16(19)20)18-23(21,22)14-5-3-4-12(17)10-14/h3-8,10,18H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGDKTKFDXIDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

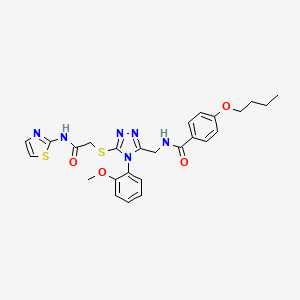
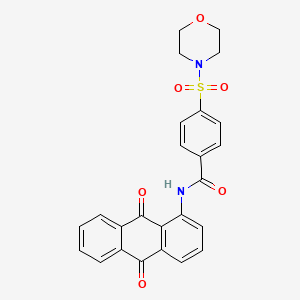
![2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016561.png)
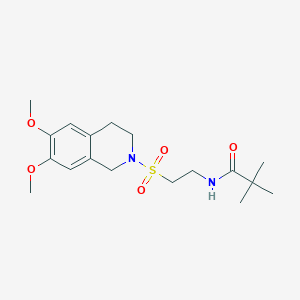
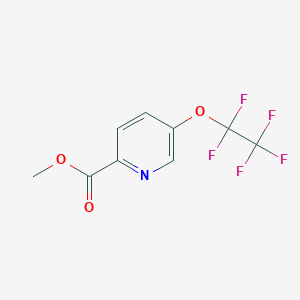
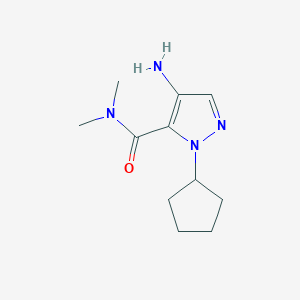
![1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3016566.png)
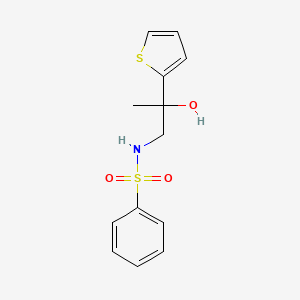
![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3016570.png)
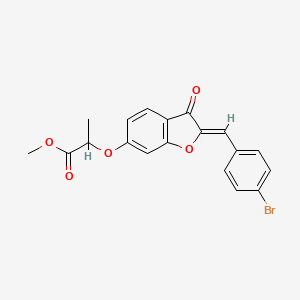
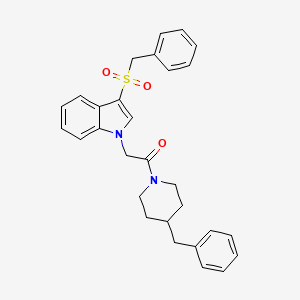
![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B3016574.png)
![3-chloro-2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B3016577.png)
